molecular formula C24H36O4S2 B14466778 2-[(Ethoxycarbonothioyl)sulfanyl]-3-oxoandrostan-17-yl acetate CAS No. 69671-84-7

2-[(Ethoxycarbonothioyl)sulfanyl]-3-oxoandrostan-17-yl acetate

Cat. No.: B14466778
CAS No.: 69671-84-7
M. Wt: 452.7 g/mol
InChI Key: GAIUIGKBBLJCQM-UHFFFAOYSA-N
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Description

2-[(Ethoxycarbonothioyl)sulfanyl]-3-oxoandrostan-17-yl acetate is a complex organic compound with the molecular formula C24H36O4S2 This compound is known for its unique structural features, which include an ethoxycarbonothioyl group and a sulfanyl group attached to an oxoandrostan backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Ethoxycarbonothioyl)sulfanyl]-3-oxoandrostan-17-yl acetate typically involves multiple steps. One common method includes the reaction of an appropriate androstan derivative with ethyl xanthate under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(Ethoxycarbonothioyl)sulfanyl]-3-oxoandrostan-17-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(Ethoxycarbonothioyl)sulfanyl]-3-oxoandrostan-17-yl acetate involves its interaction with specific molecular targets and pathways. The ethoxycarbonothioyl group can participate in reversible addition-fragmentation chain transfer reactions, making it a valuable agent in polymer chemistry. Additionally, the sulfanyl group can undergo redox reactions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Vinyl 2-[(ethoxycarbonothioyl)sulfanyl]propanoate
  • 2-((Ethoxycarbonothioyl)thio)propionic acid
  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid

Uniqueness

2-[(Ethoxycarbonothioyl)sulfanyl]-3-oxoandrostan-17-yl acetate stands out due to its unique androstan backbone, which imparts specific biological and chemical properties. Unlike other similar compounds, it combines the structural features of steroids with the functional groups of RAFT agents, making it a versatile compound in both biological and chemical research .

Properties

CAS No.

69671-84-7

Molecular Formula

C24H36O4S2

Molecular Weight

452.7 g/mol

IUPAC Name

(2-ethoxycarbothioylsulfanyl-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl) acetate

InChI

InChI=1S/C24H36O4S2/c1-5-27-22(29)30-20-13-24(4)15(12-19(20)26)6-7-16-17-8-9-21(28-14(2)25)23(17,3)11-10-18(16)24/h15-18,20-21H,5-13H2,1-4H3

InChI Key

GAIUIGKBBLJCQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)SC1CC2(C(CCC3C2CCC4(C3CCC4OC(=O)C)C)CC1=O)C

Origin of Product

United States

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